Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 4, a 2-phenylethyl chain at position 5, and a carbamoyl-linked 3-methylphthalazinone moiety at position 2.
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)16-11-7-6-10-15(16)18(26-27)20(28)25-23-24-19(22(30)31-2)17(32-23)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,24,25,28) |
InChI Key |
ZZXARODRIKJGEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves the reaction of α-halocarbonyl compounds with thioamides or thiourea derivatives. For the target compound, methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is prepared by treating 2-bromo-3-oxo-4-(2-phenylethyl)butanoate with thiourea in ethanol under reflux (72–80°C, 8–12 hours). The mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halocarbonyl, followed by cyclodehydration. Yields typically range from 65% to 78%, depending on the substituents’ steric effects.
Robinson–Gabriel Cyclization
Acylaminocarbonyl precursors undergo cyclization in the presence of phosphorus pentasulfide (P₂S₅) to form the thiazole ring. For example, methyl 2-acetamido-3-oxo-4-(2-phenylethyl)pent-4-enoate reacts with P₂S₅ in anhydrous toluene at 110°C for 6 hours, yielding the thiazole intermediate with 70–82% efficiency. This method is preferred for substrates sensitive to halogenation side reactions.
Table 1: Comparison of Thiazole Synthesis Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Hantzsch | Thiourea, α-bromoketone | Ethanol, reflux | 65–78 |
| Robinson–Gabriel | P₂S₅, acylaminocarbonyl | Toluene, 110°C | 70–82 |
Synthesis of the Phthalazine Intermediate
The 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety is prepared from phthalic anhydride derivatives. A validated protocol involves:
Phthalhydrazide Formation
Phthalic anhydride reacts with hydrazine monohydrate in acetic acid under reflux (4 hours), yielding phthalhydrazide with >90% purity. Subsequent methylation at the N3 position is achieved using methyl iodide in the presence of potassium carbonate (DMF, 60°C, 3 hours), producing 3-methylphthalhydrazide.
Oxidation to 4-Oxo Derivative
The 3-methylphthalhydrazide undergoes oxidation with potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 50°C, 2 hours) to form 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. This intermediate is isolated via vacuum filtration and recrystallized from ethanol (yield: 85–88%).
Coupling of Thiazole and Phthalazine Moieties
The final step involves conjugating the thiazole amine with the phthalazine carbonyl via an amide bond. Two coupling strategies are employed:
Acyl Chloride-Mediated Coupling
The phthalazine carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, reflux, 3 hours). The resulting acyl chloride reacts with the thiazole amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 hours). The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding 68–74% of the target compound.
Carbodiimide Coupling
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM activates the phthalazine carboxylic acid (2 hours, 0°C). The thiazole amine is added, and the reaction proceeds for 24 hours at room temperature. This method affords higher yields (76–81%) and minimizes racemization.
Table 2: Coupling Reaction Efficiency
| Method | Activator | Solvent | Yield (%) |
|---|---|---|---|
| Acyl chloride | SOCl₂ | DCM | 68–74 |
| Carbodiimide | EDC/HOBt | DCM | 76–81 |
Optimization and Purification Techniques
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates but may complicate purification. Non-polar solvents (toluene, DCM) improve reaction control but require longer reaction times.
Chromatographic Purification
Silica gel column chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) is used for final polishing (purity >98%).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the provided evidence, focusing on molecular properties, substituents, and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound employs a thiazole ring, whereas the compound uses a thiophene core, and the compound features a benzoate scaffold. Thiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance binding affinity compared to thiophenes or benzoates .
No melting point data is available for the target compound, but its phthalazinone moiety may similarly promote crystallinity. The lower molecular weight of the compound (369.4 vs. 560.2 for ) suggests differences in solubility and pharmacokinetic profiles .
Synthetic Approaches: The compound was synthesized via Suzuki-Miyaura cross-coupling, a method widely used for biaryl systems . The target compound’s 2-phenylethyl and phthalazinone groups could necessitate analogous Pd-catalyzed reactions or peptide-like coupling for the carbamoyl linkage. The compound’s simpler structure likely derives from stepwise esterification and amidation, reflecting its lower molecular complexity .
Biological Relevance: While biological data for the target compound is absent, the phthalazinone-thiazole hybrid is structurally analogous to kinase inhibitors (e.g., poly(ADP-ribose) polymerase inhibitors).
Biological Activity
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant research findings.
Chemical Structure and Properties
The compound has a unique chemical structure characterized by a thiazole ring and a phthalazinone derivative. Its molecular formula is , indicating the presence of nitrogen, sulfur, and multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available phthalazinone derivatives. A common synthetic route includes:
- Formation of Phthalazinone Core : The reaction of 3-methylphthalazinone with appropriate acylating agents.
- Thiazole Ring Formation : Cyclization reactions to introduce the thiazole moiety.
- Final Modifications : Methylation and esterification steps to yield the final product.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related derivatives demonstrate cytotoxic effects against various cancer cell lines, including:
- PC-3 (Prostate cancer)
- HCT-15 (Colon cancer)
- MDA-MB-231 (Breast cancer)
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | PC-3 | 5.0 |
| Compound B | HCT-15 | 3.5 |
| Compound C | MDA-MB-231 | 7.2 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors that regulate growth and survival pathways.
- DNA Interaction : Potential binding to DNA or RNA, leading to disruption of nucleic acid function.
Case Studies
Several studies have explored the biological effects of thiazole derivatives on cancer cells. For example:
- Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole-based compounds for their anticancer activity, revealing promising results against multiple tumor types.
- Antileukemia Studies : Research conducted on thiazole derivatives indicated significant cytotoxicity against leukemia cell lines, highlighting their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate?
- Methodology : The synthesis involves multi-step heterocyclic chemistry, starting with the formation of the thiazole core via cyclization. A typical approach includes:
Thiazole ring formation : React 2-aminothiazole derivatives with activated carbonyl groups (e.g., 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl chloride) under reflux in acetic acid with sodium acetate as a catalyst .
Coupling reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the phthalazinone moiety to the thiazole ring.
Esterification : Introduce the methyl ester group via nucleophilic substitution or acid-catalyzed esterification.
- Key considerations : Optimize reaction time, solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization), and stoichiometric ratios to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., methyl ester at C4, phenylethyl group at C5) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structures to validate stereoelectronic effects, particularly for the phthalazinone-thiazole junction .
- Validation : Cross-reference spectral data with analogous thiazole-phthalazinone hybrids .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology : Screen for enzyme inhibition or receptor modulation using:
- In vitro enzyme assays : Target kinases or proteases linked to the thiazole-phthalazinone scaffold’s known bioactivity (e.g., ATP-binding pocket inhibition assays) .
- Cellular viability studies : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Docking simulations : Perform preliminary molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins like COX-2 or EGFR .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reduce experimental trial-and-error?
- Methodology : Integrate quantum chemical calculations and machine learning (ML):
Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., thiazole cyclization) .
ML-driven condition screening : Train models on existing reaction data (solvent, temperature, catalysts) to predict optimal conditions for yield improvement .
Feedback loops : Validate computational predictions with small-scale experiments, then refine models iteratively .
Q. How should conflicting data on biological activity be resolved?
- Methodology : Apply systematic validation protocols:
Dose-response curves : Replicate assays across multiple concentrations to confirm dose-dependent effects.
Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to discrepancies .
- Case study : If cytotoxicity varies between cell lines, perform transcriptomic profiling to identify differential target expression .
Q. What strategies are effective for studying its stability under physiological conditions?
- Methodology :
Forced degradation studies : Expose the compound to stress conditions (pH 1–13, UV light, oxidants) and monitor degradation via HPLC .
Metabolic stability : Use liver microsomes or hepatocyte models to assess CYP450-mediated metabolism .
Thermodynamic analysis : Calculate activation energy () of degradation pathways using Arrhenius plots .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodology :
Isotopic labeling : Track -labeled intermediates during esterification or cyclization .
Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps.
In situ spectroscopy : Use FTIR or Raman to monitor intermediate formation (e.g., acyloxyphosphonium intermediates in coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
